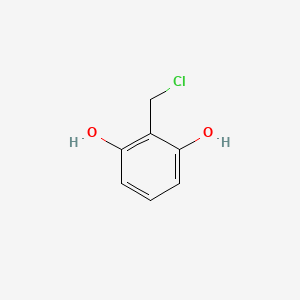
2-(Chloromethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a chloromethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the chloromethylation of resorcinol (benzene-1,3-diol) using formaldehyde and hydrochloric acid. The reaction typically occurs under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzene-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at positions 1 and 2.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
Resorcinol (benzene-1,3-diol): Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)benzene-1,3-diol is unique due to the presence of both hydroxyl and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
646474-96-6 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4H2 |
InChI Key |
TVMBIUBPTZALAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















